N-Methylacridinium iodide
Overview
Description
Scientific Research Applications
Cholinergic Properties : N-Methylacridinium iodide is identified as an inhibitor of cholinesterases, indicating potential applications in the treatment of myasthenia gravis, Alzheimer’s disease, and protection against organophosphate poisoning (Soukup et al., 2009).
Affinity Chromatography : It has been used in affinity chromatography for purifying acetylcholinesterases from various vertebrate species, demonstrating its utility in biochemical research (Vallette et al., 1983).
Fluorescence Quenching Studies : The compound is involved in fluorescence quenching studies with metal cations, which can be enhanced in the presence of anionic micelles, suggesting applications in analytical chemistry (Ebeid et al., 1987).
Catalysis and Oxidation : It acts as a catalyst in the oxidation of alcohols, indicating its role in organic synthesis and chemical reactions (Shinkai et al., 1980).
Electrocatalysis : N-Methylacridinium iodide derivatives have been used as metal-free electrocatalysts for hydrogen evolution reactions, highlighting its potential in energy-related applications (Dolganov et al., 2016).
Corrosion Inhibition : It has been studied as an inhibitor for the anodic dissolution of copper and α-brass, suggesting applications in material science and corrosion protection (Ekilik et al., 2004).
Thermogravimetric Investigations : The compound has been subjected to thermogravimetric investigations to understand its decomposition behavior, providing insights into its stability and reactivity (Storoniak et al., 2000).
Chemiluminescence : Studies have shown that N-Methylacridinium iodide reacts with certain reagents to produce chemiluminescence, making it useful in analytical and diagnostic applications (Gaglias & Nikokavouras, 1979).
Crystal Engineering : It has been used in crystal engineering studies, particularly in examining halogen bonding in crystalline structures (Logothetis et al., 2004).
Organic Synthesis : N-Methylacridinium salts have been explored in organic synthesis, particularly in the alkylation of C-H bonds, which has applications in the development of new pharmaceuticals and materials (Zhu et al., 2014).
Mechanism of Action
The primary biological activity of N-Methylacridinium iodide lies in its inhibition of cholinesterases. These enzymes play crucial roles in neurotransmission. Inhibitors of acetylcholinesterase (AChE) find applications in treating conditions such as myasthenia gravis, Alzheimer’s disease, and organophosphate poisoning .
properties
IUPAC Name |
10-methylacridin-10-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N.HI/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;/h2-10H,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHOZJGCQBGXHT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385957 | |
Record name | N-Methylacridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylacridinium iodide | |
CAS RN |
948-43-6 | |
Record name | N-Methylacridinium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylacridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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